2,4-Difluoro-3-(difluoromethyl)aniline
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Overview
Description
2,4-Difluoro-3-(difluoromethyl)aniline is an organic compound characterized by the presence of two fluorine atoms at the 2 and 4 positions of the benzene ring and a difluoromethyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-(difluoromethyl)aniline typically involves the introduction of difluoromethyl groups into aniline derivatives. One common method is the difluoromethylation of aniline using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-mediated reactions and radical chemistry .
Industrial Production Methods
Industrial production of this compound often employs large-scale difluoromethylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-(difluoromethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms and the difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated quinones, while substitution reactions can produce a wide range of functionalized aniline derivatives .
Scientific Research Applications
2,4-Difluoro-3-(difluoromethyl)aniline has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-(difluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical processes. The difluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups and modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
3,5-Difluoroaniline: Has fluorine atoms at different positions, leading to variations in its chemical behavior.
2,4-Difluoro-3-methyl aniline: Contains a methyl group instead of a difluoromethyl group, affecting its biological and chemical properties.
Uniqueness
2,4-Difluoro-3-(difluoromethyl)aniline is unique due to the presence of both difluoromethyl and difluoro substituents, which impart distinct electronic and steric effects. These features make it a valuable compound for designing new molecules with enhanced properties and activities .
Properties
IUPAC Name |
3-(difluoromethyl)-2,4-difluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c8-3-1-2-4(12)6(9)5(3)7(10)11/h1-2,7H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZDNISRAQLMFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)C(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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